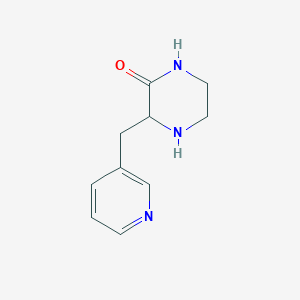

3-Pyridin-3-ylmethyl-piperazin-2-one

Description

3-Pyridin-3-ylmethyl-piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted at the 3-position with a pyridin-3-ylmethyl group. This structural motif is of interest in medicinal chemistry, particularly in the design of kinase inhibitors, neurotransmitter analogs, and bioisosteres for drug discovery .

Though direct pharmacological data for this compound are scarce in the provided evidence, its analogs (e.g., pyridin-2-yl and aryl-substituted piperazin-2-ones) have been investigated for their safety profiles, synthetic utility, and biological activities. The pyridinyl substitution pattern (3- vs. 2-position) significantly influences electronic properties and binding interactions, as discussed below.

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-(pyridin-3-ylmethyl)piperazin-2-one |

InChI |

InChI=1S/C10H13N3O/c14-10-9(12-4-5-13-10)6-8-2-1-3-11-7-8/h1-3,7,9,12H,4-6H2,(H,13,14) |

InChI Key |

DFOFKQXSEYYOSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Alkylation

Step 1: Formation of Piperazin-2-one Core

- The core compound, piperazin-2-one, can be synthesized by cyclization of N,N'-disubstituted ureas or related precursors under acidic or basic conditions.

- For example, 2,5-diketopiperazine derivatives can be cyclized using phosgene or carbonyldiimidazole (CDI) to generate the piperazin-2-one scaffold.

Step 2: Alkylation with 3-Pyridin-3-ylmethyl Halides

- The piperazin-2-one is then alkylated with 3-pyridin-3-ylmethyl halides (e.g., chloromethyl or bromomethyl derivatives) in the presence of a base such as potassium carbonate (K₂CO₃) or potassium tert-butoxide .

- The reaction typically occurs in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

Piperazin-2-one + 3-Pyridin-3-ylmethyl halide → 3-Pyridin-3-ylmethyl-piperazin-2-one

Note: The reaction conditions favor selective mono-alkylation, avoiding over-alkylation or polymerization.

Cyclization of Amino Precursors

Alternatively, the compound can be synthesized via cyclization of amino alcohols or amino acids bearing pyridin-3-ylmethyl groups, followed by oxidation or dehydration steps to form the piperazin-2-one ring.

Representative Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Core synthesis | Urea derivatives, CDI or phosgene | DCM or DMF | Room temp to reflux | 60-80% | Cyclization to form piperazin-2-one core |

| Alkylation | 3-Pyridin-3-ylmethyl halide, K₂CO₃ | DMF or DMSO | Reflux | 70-85% | Selective mono-alkylation |

(Based on synthesis procedures similar to those described in the MDPI and ACS Omega studies)

Notes on Purification and Characterization

- Purification : The crude product is purified via column chromatography using silica gel and appropriate solvent systems such as ethyl acetate/hexane or chloroform/methanol mixtures.

- Characterization : Confirmed through NMR spectroscopy (¹H and ¹³C) , mass spectrometry , and IR spectroscopy to verify the structure and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Pyridylmethyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of oxidized derivatives such as N-oxides.

Reduction: Formation of reduced derivatives such as amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

®-3-(3-Pyridylmethyl)piperazin-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-3-(3-Pyridylmethyl)piperazin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position: Pyridin-3-yl vs. Pyridin-2-yl

A critical distinction lies in the position of the pyridinyl substituent. For example:

- 3-Pyridin-3-ylmethyl-piperazin-2-one : The meta-substituted pyridine may reduce steric hindrance and alter electronic interactions compared to the ortho isomer. This could modulate solubility, bioavailability, and target affinity.

Table 1: Key Differences in Pyridinyl Substitution

Aryl vs. Heteroaryl Substitutions

Piperazin-2-one derivatives with aryl or chlorophenyl groups exhibit distinct properties:

- Such derivatives are often explored in CNS drug design due to enhanced blood-brain barrier penetration.

- 4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl Derivatives (): Trifluoromethyl groups improve metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets.

Table 2: Comparative Analysis of Substituent Effects

| Compound | Substituent | Key Properties |

|---|---|---|

| This compound | Pyridin-3-ylmethyl | Moderate lipophilicity, π-π interactions |

| 1-(3-Chlorophenyl)piperazin-2-one | 3-Chlorophenyl | High lipophilicity, halogen bonding |

| 4-[6-(Trifluoromethyl)pyridin-2-yl]... | CF3-pyridin-2-yl | Enhanced metabolic stability |

Research Implications and Gaps

- Synthetic Challenges : Derivatives like those in require advanced coupling reagents and purification techniques (e.g., chromatography), highlighting the need for robust synthetic protocols.

- Data Limitations : Most analogs lack detailed pharmacokinetic or mechanistic studies. Computational modeling (using tools like SHELXL or ORTEP-3, ) could predict binding modes and optimize substituent effects.

Biological Activity

3-Pyridin-3-ylmethyl-piperazin-2-one is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C12H15N3O |

| Molecular Weight | 219.27 g/mol |

| IUPAC Name | 1-(pyridin-3-ylmethyl)piperazin-2-one |

| CAS Number | Not available in the current literature |

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluating the minimum inhibitory concentration (MIC) against various bacterial strains found that certain piperazine derivatives had MIC values ranging from 0.5 to 4 μg/mL against resistant strains of Mycobacterium tuberculosis .

The proposed mechanism of action for this compound involves the interaction with specific biological targets, leading to disruption of essential cellular processes. This compound may act as an enzyme inhibitor or modulate receptor activity, which is crucial for its antimicrobial effects.

Case Studies

- Antidiabetic Potential : A review highlighted the effectiveness of piperazine derivatives in inhibiting α-glucosidases, with some compounds demonstrating IC50 values significantly lower than standard drugs like acarbose . The structural modifications in these compounds enhance their biological activity.

- Tuberculostatic Activity : In a comparative study, several derivatives were tested for their activity against M. tuberculosis. The results indicated that modifications in the piperazine structure could lead to enhanced antimycobacterial activity, with some compounds showing MIC values comparable to established treatments .

Biological Activity Summary

| Activity Type | MIC (μg/mL) | Reference |

|---|---|---|

| Antimicrobial (M. tuberculosis) | 0.5 - 4 | |

| Antidiabetic (α-glucosidase) | <8.9 |

Comparison with Related Compounds

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 0.5 - 4 | Antimicrobial |

| Acarbose | 14.70 | Antidiabetic |

| Piperazine Derivative X | <8.9 | Antidiabetic |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Pyridin-3-ylmethyl-piperazin-2-one in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, pyridine and piperazinone moieties can be linked via alkylation or amidation reactions under controlled conditions. Key steps include:

- Use of anhydrous solvents (e.g., DMF or THF) and coupling agents like TBTU or HOBt for amide bond formation .

- Optimization of reaction temperature (often 0°C to room temperature) to minimize side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What safety protocols should be followed when handling this compound in research laboratories?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust or aerosols are generated .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent environmental contamination .

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area away from ignition sources .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks. For example, the pyridine ring protons appear as distinct doublets in the aromatic region (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C9H11N3O, 177.2 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data obtained for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to identify discrepancies in peak assignments .

- Dynamic NMR Studies : Use variable-temperature NMR to detect conformational equilibria causing split signals .

- Crystallographic Validation : Resolve ambiguities in substituent positions via single-crystal X-ray diffraction .

Q. What computational tools are recommended for analyzing the crystal structure of this compound?

- Methodological Answer :

- SHELX Suite : Use SHELXL for structure refinement and SHELXD for phase determination in high-resolution datasets .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and assess disorder .

- WinGX : Integrate data processing, structure solution, and refinement workflows for small-molecule crystallography .

Q. How can ring puckering parameters be applied to study the conformational dynamics of the piperazin-2-one ring?

- Methodological Answer :

- Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates. For example, a planar ring has q = 0, while a chair conformation in six-membered rings has φ ≈ 0° or 60° .

- Molecular Dynamics (MD) Simulations : Track puckering changes over time under simulated physiological conditions (e.g., solvation models) .

- Comparative Analysis : Contrast experimental (X-ray) and computational (DFT-optimized) geometries to quantify flexibility .

Q. How to design experiments to study the reactivity of the pyridine and piperazinone moieties under varying conditions?

- Methodological Answer :

- pH-Dependent Studies : Monitor hydrolysis of the piperazinone ring at acidic (pH < 3) or basic (pH > 10) conditions using HPLC .

- Electrophilic Substitution : Introduce substituents (e.g., halogens) to the pyridine ring via directed ortho-metalation, optimizing lithiation temperature (-78°C) and quenching agents .

- Stability Testing : Use accelerated degradation studies (40°C/75% RH) to identify decomposition pathways and products (e.g., nitrogen oxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.